molecular formula C20H21FN2O5S B2604183 diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 896679-97-3

diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2604183
CAS RN: 896679-97-3
M. Wt: 420.46
InChI Key: RTZRJBHVKMXBAA-UHFFFAOYSA-N
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Description

Pyrimidopyrimidine compounds, which are similar to the structure you provided, have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities . They are used as antibacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions, alkylation, and halocyclization . For example, Gutschow21 reported the synthesis of a related compound, 10-benzyl-3,4,9,10,11,12-hexahydro-2H-pyrido[40,30:4,5]thieno[3,2-e]-pyrimido[1,2-c] pyrimidine, from ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylate .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using spectral and elemental analyses, as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, is often studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2,6-diethylpyridine, include a molecular weight of 135.2062, a boiling point of 345.2 K at 0.023 bar , and a flash point of 17 °C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been utilized as a starting material for the construction of novel heterocyclic systems. For instance, it has played a role in synthesizing derivatives of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines, pyrido[4′,3′:4,5]thieno[2,3-d]-[1,2,4]triazolo[1,5-a]pyrimidines, and pyrido[4′,3′:4,5]thieno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidines. These derivatives represent a class of compounds with potential in various scientific applications due to their unique structural and chemical properties (Ahmed, 2002).

Development of Fluorescent Probes

Researchers have developed a fluorescent probe based on a derivative of the compound for the facile detection of H2S in serum. The probe showed remarkable fluorescence enhancement upon reaction with H2S, indicating its utility in bioanalytical applications. This demonstrates the compound's potential in the development of sensitive and selective tools for biological and chemical analyses (Lee et al., 2020).

Investigation of Biological Activity

The compound and its derivatives have been synthesized and evaluated for biological activities, including antibacterial properties. Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying the compound as a substituent exhibited potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. This highlights its significance in medicinal chemistry research and drug development processes (Asahina et al., 2008).

Enhancement of Organic Synthesis Methodologies

This compound has contributed to the enhancement of organic synthesis methodologies, such as in the synthesis of new thieno[3,2-b]pyridine derivatives via palladium-catalyzed couplings and intramolecular cyclizations. Such advancements in synthetic methods open up new possibilities for the design and production of complex molecules with potential applications across various fields of scientific research (Calhelha & Queiroz, 2010).

Exploration of Anti-cancer Properties

The compound's derivatives have been explored for their anti-cancer properties, specifically against lung cancer. This research represents a critical step in the discovery and development of new therapeutic agents for cancer treatment, showcasing the compound's relevance in pharmacological and medicinal chemistry research (Hammam et al., 2005).

Safety And Hazards

The safety and hazards of these compounds are often determined by their reactivity and toxicity. For example, pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its flammability and toxicity .

properties

IUPAC Name

diethyl 2-[(3-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5S/c1-3-27-19(25)16-14-8-9-23(20(26)28-4-2)11-15(14)29-18(16)22-17(24)12-6-5-7-13(21)10-12/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZRJBHVKMXBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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